(2,5-Dimethylpiperazine-1,4-diyl)bis[(4-methoxyphenyl)methanone]
Overview
Description
(2,5-Dimethylpiperazine-1,4-diyl)bis[(4-methoxyphenyl)methanone] is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-bis(4-methoxybenzoyl)-2,5-dimethylpiperazine is 382.18925731 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2,5-Dimethylpiperazine-1,4-diyl)bis[(4-methoxyphenyl)methanone] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-Dimethylpiperazine-1,4-diyl)bis[(4-methoxyphenyl)methanone] including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition Properties :
- Bipyrazolic-type organic compounds, structurally similar to 1,4-bis(4-methoxybenzoyl)-2,5-dimethylpiperazine, have been studied for their efficiency as corrosion inhibitors. These compounds show significant potential in protecting metals against corrosion in acidic environments (Wang, Wang, Wang, Wang, & Liu, 2006).
- Another study highlights the inhibitory effect of bipyrazole compounds on corrosion of pure iron in acidic media, underscoring their effectiveness as corrosion inhibitors (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Biological Activities :
- Derivatives of 1,4-bis(4-methoxybenzoyl)-2,5-dimethylpiperazine have been synthesized and their antimicrobial activities evaluated. The results suggest potential applications in antimicrobial treatments (Serbezeanu et al., 2019).
- Studies on similar compounds have demonstrated their efficacy as inhibitors of monoamine oxidase enzymes, which could be relevant in treating neurodegenerative disorders like Parkinson's disease (Abbas et al., 2017).
Material Science and Polymer Chemistry :
- Research has been conducted on bis(4-methoxybenzoyl)diethylgermane, a related compound, for its high efficiency as a photoinitiator in the polymerization of vinylcyclopropanes. This suggests applications in advanced material synthesis and polymer chemistry (Catel et al., 2016).
Photoinitiator in Polymer Chemistry :
- Another derivative, 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, shows potential as a versatile photoinitiator under LED exposure, useful for the radical photopolymerization of (meth)acrylates (Zhang et al., 2014).
Antimicrobial and Anticonvulsant Activities :
- Synthesized pyridine derivatives, structurally related to 1,4-bis(4-methoxybenzoyl)-2,5-dimethylpiperazine, show variable antimicrobial activity against different bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
- Compounds similar to 1,4-bis(4-methoxybenzoyl)-2,5-dimethylpiperazine have been evaluated for their anticonvulsant activity in animal models, indicating potential applications in neuropharmacology (Koçyiğit-Kaymakçıoğlu et al., 2011).
Properties
IUPAC Name |
[4-(4-methoxybenzoyl)-2,5-dimethylpiperazin-1-yl]-(4-methoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-15-13-24(22(26)18-7-11-20(28-4)12-8-18)16(2)14-23(15)21(25)17-5-9-19(27-3)10-6-17/h5-12,15-16H,13-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMOSTHTZDELHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(=O)C2=CC=C(C=C2)OC)C)C(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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